molecular formula C23H24N2O5S B320185 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B320185
M. Wt: 440.5 g/mol
InChI Key: RLIOOUUUMXPHJS-UHFFFAOYSA-N
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Description

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonyl group, an ethylanilino moiety, and a methoxyphenoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:

  • Formation of the Ethylanilino Intermediate

      Starting Materials: Ethylaniline and sulfonyl chloride.

      Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane, under basic conditions using a base such as triethylamine.

      Process: Ethylaniline reacts with sulfonyl chloride to form the ethylanilino sulfonyl intermediate.

  • Coupling with 4-Methoxyphenoxyacetic Acid

      Starting Materials: The ethylanilino sulfonyl intermediate and 4-methoxyphenoxyacetic acid.

      Reaction Conditions: The coupling reaction is facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

      Process: The intermediate reacts with 4-methoxyphenoxyacetic acid to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Purification Techniques: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.

      Products: Reduction can convert sulfonyl groups to thiols or other reduced forms.

  • Substitution

      Reagents: Nucleophiles like amines or alkoxides.

      Conditions: Often performed in polar solvents at elevated temperatures.

      Products: Substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

  • Chemistry

      Catalysis: Used as a ligand in catalytic reactions.

      Synthesis: Employed in the synthesis of complex organic molecules.

  • Biology

      Enzyme Inhibition: Acts as an inhibitor for certain enzymes, aiding in the study of biochemical pathways.

      Protein Binding: Used in studies involving protein-ligand interactions.

  • Medicine

      Drug Development: Investigated for its potential therapeutic properties.

      Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

  • Industry

      Material Science: Utilized in the development of new materials with specific properties.

      Agriculture: Explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism by which N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

    Interactions: Forming hydrogen bonds, hydrophobic interactions, or covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(methylamino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide

      Difference: Contains a methylamino group instead of an ethylanilino group.

      Uniqueness: The ethylanilino group in N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide may confer different binding properties and reactivity.

  • N-{4-[(propylanilino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide

      Difference: Contains a propylanilino group instead of an ethylanilino group.

      Uniqueness: The length of the alkyl chain can affect the compound’s solubility and interaction with biological targets.

  • N-{4-[(butylanilino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide

      Difference: Contains a butylanilino group instead of an ethylanilino group.

      Uniqueness: The bulkier butyl group may influence the compound’s steric interactions and overall activity.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique structure allows it to participate in diverse chemical reactions and interact with a range of biological targets, making it a valuable tool for researchers and industrial applications.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H24N2O5S/c1-3-25(19-7-5-4-6-8-19)31(27,28)22-15-9-18(10-16-22)24-23(26)17-30-21-13-11-20(29-2)12-14-21/h4-16H,3,17H2,1-2H3,(H,24,26)

InChI Key

RLIOOUUUMXPHJS-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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